

The Discovery and Development of Oryzalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oryzalin, a dinitroaniline herbicide, has a rich history of development, from its initial synthesis and discovery as a potent herbicidal agent to its elucidation as a specific inhibitor of plant microtubule polymerization. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of **Oryzalin**. It includes detailed experimental protocols for key assays, a comprehensive summary of quantitative data, and visualizations of its biochemical pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biology, weed science, and cancer research, where microtubule inhibitors are of significant interest.

Discovery and History

The story of **Oryzalin** begins in the laboratories of Eli Lilly and Company, a pharmaceutical company with a long history of drug discovery.[1][2][3][4] While the specific scientists behind its initial synthesis are not extensively documented in publicly available literature, it is known that **Oryzalin** (3,5-dinitro-N4,N4-dipropylsulfanilamide) was developed as part of a broader research program into dinitroaniline compounds for agricultural applications. The herbicidal properties of this chemical class were being actively explored during the mid-20th century.

Oryzalin was first registered for use as a pre-emergence herbicide in 1974.[1] It was marketed under the trade name Surflan.[5] Its development marked a significant advancement in weed

control, offering selective control of annual grasses and broadleaf weeds in a variety of crops. [6]

In 1989, a joint venture between Dow Chemical and Eli Lilly led to the formation of DowElanco, which took over the agricultural products portfolio, including **Oryzalin**.[6][7] This entity later became Dow AgroSciences, which was a wholly owned subsidiary of the Dow Chemical Company.[8][9]

Beyond its primary use as a herbicide, a significant discovery in the history of **Oryzalin** was its ability to induce polyploidy in plants, acting as an alternative to colchicine.[10] This property has made it a valuable tool for plant breeders and geneticists.

Mechanism of Action: Microtubule Disruption

Oryzalin exerts its herbicidal and biological effects by disrupting microtubule dynamics, a fundamental process in cell division and growth.[10][11]

Binding to Tubulin

The primary molecular target of **Oryzalin** is tubulin, the protein subunit that polymerizes to form microtubules.[12] **Oryzalin** exhibits a high affinity and specificity for plant and protist tubulin, while showing significantly lower affinity for animal tubulin.[13] This selectivity is the basis for its use as a herbicide with relatively low toxicity to mammals.

Oryzalin binds to the α -tubulin subunit, preventing the polymerization of tubulin dimers into microtubules.[14][15] This binding disrupts the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division.[16] Consequently, mitosis is arrested at pro-metaphase, leading to cell death.[12]

Signaling Pathway

The mechanism of **Oryzalin** action can be visualized as a direct interference with the cellular machinery of microtubule formation.

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of **Oryzalin**'s mechanism of action.

Quantitative Data

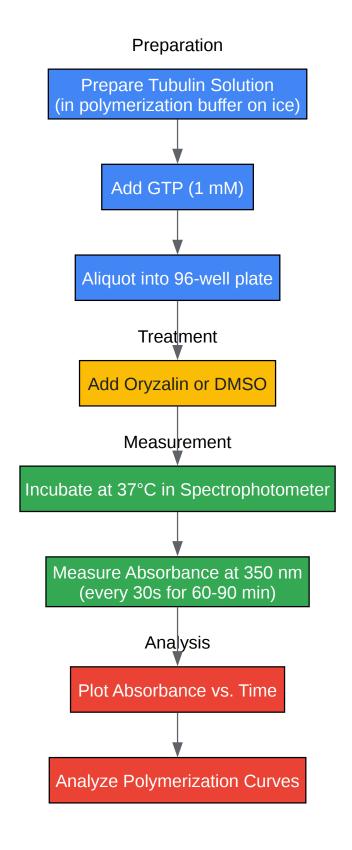
The following table summarizes key quantitative data related to **Oryzalin**'s activity.

Parameter	Value	Organism/System	Reference
Apparent Inhibition Constant (Ki)	2.59 x 10^6 M	Rose (Rosa sp.) tubulin	[13]
Apparent Affinity Constant (Kapp)	1.19 x 10^5 M^-1	Rose (Rosa sp.) tubulin	[13]
Dissociation Constant (Kd)	0.44 μΜ	Tetrahymena thermophila tubulin	[12]
Dissociation Constant (Kd)	11 μΜ	L136F mutant T. thermophila tubulin (Oryzalin-resistant)	[12]
Dissociation Constant (Kd)	6.7 μΜ	I252L mutant T. thermophila tubulin (Oryzalin-resistant)	[12]
IC50 (Antileishmanial activity)	24.2 μΜ	Leishmania infantum infected THP-1 cells	N/A

Experimental Protocols In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol is adapted from established methods to monitor microtubule assembly by measuring changes in turbidity.[12][13]

Objective: To determine the effect of **Oryzalin** on the in vitro polymerization of purified tubulin.


Materials:

- Purified plant tubulin (e.g., from maize seedlings or cultured plant cells)
- Polymerization buffer (e.g., 100 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)
- GTP (1 mM final concentration)
- Oryzalin stock solution (in DMSO)
- DMSO (vehicle control)
- 96-well microplate
- Temperature-controlled spectrophotometer

Procedure:

- Prepare a tubulin solution in ice-cold polymerization buffer.
- Add GTP to the tubulin solution to a final concentration of 1 mM.
- Aliquot the tubulin-GTP solution into pre-chilled microplate wells.
- Add Oryzalin (at various concentrations) or DMSO (vehicle control) to the wells.
- Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.
- Measure the absorbance at 350 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
- Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase.

Click to download full resolution via product page

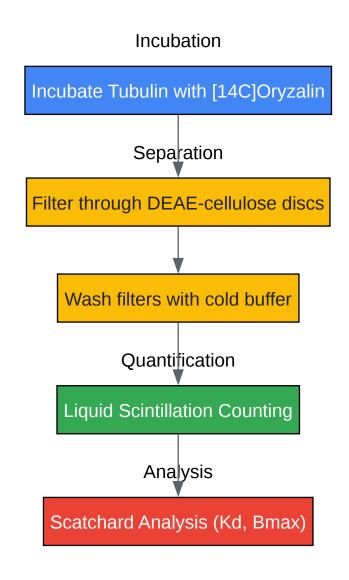
Figure 2: Workflow for the in vitro tubulin polymerization turbidimetric assay.

Oryzalin-Tubulin Binding Assay (Radiolabeled Ligand)

This protocol describes a method to quantify the binding of **Oryzalin** to tubulin using a radiolabeled form of the herbicide.[13]

Objective: To determine the binding affinity and stoichiometry of **Oryzalin** to tubulin.

Materials:


- · Purified plant tubulin
- [14C]Oryzalin
- Binding buffer (e.g., 100 mM PIPES, pH 7.1, 1 mM EGTA, 1 mM MgCl2)
- DEAE-cellulose filter discs
- · Scintillation vials and scintillation fluid
- Filtration apparatus
- Liquid scintillation counter

Procedure:

- Incubate purified tubulin with varying concentrations of [14C]**Oryzalin** in binding buffer at a specific temperature (e.g., 24°C) for a set time.
- Rapidly filter the incubation mixture through DEAE-cellulose filter discs. The tubulin-Oryzalin complex will bind to the filter, while free Oryzalin will pass through.
- Wash the filters with ice-cold binding buffer to remove any non-specifically bound [14C]Oryzalin.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the amount of bound [14C]Oryzalin using a liquid scintillation counter.

 Perform Scatchard analysis on the binding data to determine the dissociation constant (Kd) and the number of binding sites.

Click to download full resolution via product page

Figure 3: Workflow for the Oryzalin-tubulin radiolabeled ligand binding assay.

Conclusion

Oryzalin's journey from its synthesis at Eli Lilly to its current use in agriculture and research is a testament to the enduring impact of targeted chemical discovery. Its specific mechanism of action as a plant microtubule inhibitor has not only provided an effective tool for weed management but has also contributed significantly to our understanding of the plant

cytoskeleton. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for scientists continuing to explore the multifaceted applications of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Eli Lilly and Company Wikipedia [en.wikipedia.org]
- 2. A history of... Eli Lilly & Co | pharmaphorum [pharmaphorum.com]
- 3. definingmomentscanada.ca [definingmomentscanada.ca]
- 4. Eli Lilly and Company Encyclopedia of Indianapolis [indyencyclopedia.org]
- 5. patents.justia.com [patents.justia.com]
- 6. corporate.dow.com [corporate.dow.com]
- 7. Elanco Animal Health Encyclopedia of Indianapolis [indyencyclopedia.org]
- 8. corporate.dow.com [corporate.dow.com]
- 9. Dow AgroSciences Wikipedia [en.wikipedia.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. α-Tubulin Mutations Alter Oryzalin Affinity and Microtubule Assembly Properties To Confer Dinitroaniline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Unveiling the Possible Oryzalin-Binding Site in the α-Tubulin of Toxoplasma gondii PMC [pmc.ncbi.nlm.nih.gov]
- 16. "ORYZALIN BINDS TO PLANT TUBULIN ISOLATED FROM FLAGELLA OF THE ALGA CHL" by STEPHEN DOUGLAS STRACHAN [docs.lib.purdue.edu]

 To cite this document: BenchChem. [The Discovery and Development of Oryzalin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097938#discovery-and-history-of-oryzalin-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com